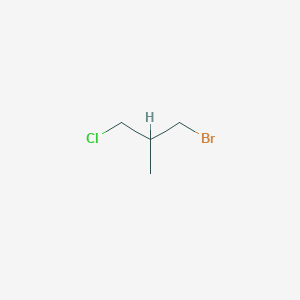
1-Bromo-3-chloro-2-methylpropane
Overview
Description
1-Bromo-3-chloro-2-methylpropane is a chemical compound used as a reagent in the synthesis of N-substituted oxazolo [5,4-b]pyridin-2 (1H)-ones . It has a chemical formula of ClCH₂CH (CH₃)CH₂Br .
Synthesis Analysis
1-Bromo-3-chloro-2-methylpropane is synthesized for various applications. It is used as a reagent in the synthesis of N-substituted oxazolo [5,4-b]pyridin-2 (1H)-ones . The synthesis process involves reacting pyrrolidine, acetone, 5M NaOH solution, and 1-bromo-3-chloro-2-methyl-propane.
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-chloro-2-methylpropane can be represented by the formula ClCH₂CH (CH₃)CH₂Br . The 3D structure of the molecule can be viewed using Java or Javascript .
Chemical Reactions Analysis
1-Bromo-3-chloro-2-methylpropane can undergo various chemical reactions. For instance, it can be hydrolyzed during a reaction, and its concentration decreases as the reaction proceeds .
Physical And Chemical Properties Analysis
1-Bromo-3-chloro-2-methylpropane has a boiling point of 152-154 °C and a density of 1.467 g/mL at 25 °C . Its refractive index is 1.4809 .
Scientific Research Applications
C4H8BrCl C_4H_8BrCl C4H8BrCl
), focusing on six distinct applications:Synthesis of Non-Opiate Antinociceptive Agents
1-Bromo-3-chloro-2-methylpropane: is utilized as a reagent in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones . These compounds represent a new class of non-opiate antinociceptive agents, which are important for pain management therapies that avoid the use of opioids.
Mechanism of Action
Target of Action
1-Bromo-3-chloro-2-methylpropane is an alkyl halide, a class of compounds that primarily target nucleophiles in organic reactions . Nucleophiles are species that donate an electron pair to form a chemical bond, and they play a crucial role in many biochemical reactions.
Mode of Action
The compound undergoes nucleophilic substitution reactions, specifically the S_N2 mechanism . In this single-step reaction, bond-forming and bond-breaking occur simultaneously. The nucleophile, being an electron-rich species, attacks the electrophilic carbon from the back side relative to the location of the leaving group . This backside attack results in an inversion of the stereochemical configuration at the central carbon .
Result of Action
The result of the action of 1-Bromo-3-chloro-2-methylpropane is the formation of a new bond with the nucleophile and the expulsion of the leaving group . This can lead to the creation of a new organic compound. The exact molecular and cellular effects would depend on the specific biochemical context in which the reaction occurs.
Action Environment
The rate of the S_N2 reaction involving 1-Bromo-3-chloro-2-methylpropane is significantly influenced by the solvent in which the reaction takes place . Protic solvents, such as water or alcohols, decrease the power of the nucleophile due to strong hydrogen-bond interactions . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as the solvent conditions and temperature.
Safety and Hazards
1-Bromo-3-chloro-2-methylpropane is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-bromo-3-chloro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDOQFPDSUOLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871175 | |
| Record name | 1-Bromo-3-chloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-2-methylpropane | |
CAS RN |
6974-77-2 | |
| Record name | 1-Bromo-3-chloro-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloro-2-methylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6974-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-3-chloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-chloro-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)

![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)










